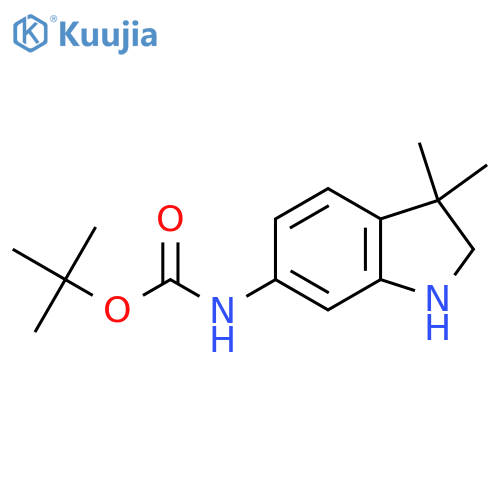Cas no 1049677-39-5 (6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole)

1049677-39-5 structure
商品名:6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
CAS番号:1049677-39-5
MF:C15H22N2O2
メガワット:262.347383975983
CID:4821115
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole 化学的及び物理的性質
名前と識別子
-
- 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
- tert-Butyl (3,3-dimethylindolin-6-yl)carbamate
- (3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-carbamic acid tert-butyl ester
-
- インチ: 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18)
- InChIKey: YQXRYVXRCHIFOY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC2=C(C=1)NCC2(C)C)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 50.4
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010923-1g |
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole |
1049677-39-5 | 97% | 1g |
$833.25 | 2023-09-04 | |
| Enamine | EN300-4353976-1.0g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 1.0g |
$1142.0 | 2025-03-15 | |
| Enamine | EN300-4353976-0.25g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 0.25g |
$567.0 | 2025-03-15 | |
| Enamine | EN300-4353976-5.0g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 5.0g |
$3313.0 | 2025-03-15 | |
| Enamine | EN300-4353976-0.5g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 0.5g |
$891.0 | 2025-03-15 | |
| Enamine | EN300-4353976-0.1g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 0.1g |
$396.0 | 2025-03-15 | |
| Enamine | EN300-4353976-0.05g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 0.05g |
$266.0 | 2025-03-15 | |
| Enamine | EN300-4353976-2.5g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 2.5g |
$2240.0 | 2025-03-15 | |
| Enamine | EN300-4353976-10.0g |
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate |
1049677-39-5 | 95.0% | 10.0g |
$4914.0 | 2025-03-15 |
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
5. Water
1049677-39-5 (6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
